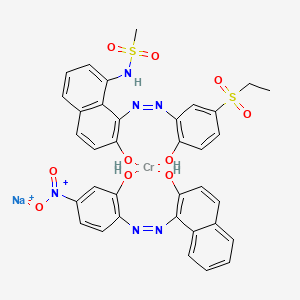
2H-Thiopyran-4-ol, tetrahydro-4-(2-chlorophenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(+-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Thiopyran-4-ol, tetrahydro-4-(2-chlorophenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(±)- is a synthetic compound that belongs to the class of thiopyran derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiopyran-4-ol, tetrahydro-4-(2-chlorophenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(±)- typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the final product’s stereochemistry. Common synthetic routes may include:
Nucleophilic substitution reactions: Using appropriate nucleophiles to introduce the dimethylamino group.
Cyclization reactions: Forming the thiopyran ring structure.
Hydrochloride formation: Converting the free base to its hydrochloride salt for increased stability and solubility.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification techniques: Employing crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
2H-Thiopyran-4-ol, tetrahydro-4-(2-chlorophenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(±)- can undergo various chemical reactions, including:
Oxidation: Conversion of the thiopyran ring to sulfoxides or sulfones.
Reduction: Reduction of the chlorophenyl group to a phenyl group.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems and potential as a bioactive compound.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Industry: Utilizing its chemical properties in various industrial processes.
作用機序
The mechanism of action of 2H-Thiopyran-4-ol, tetrahydro-4-(2-chlorophenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(±)- involves its interaction with specific molecular targets and pathways. These may include:
Binding to receptors: Modulating receptor activity and signaling pathways.
Enzyme inhibition: Inhibiting specific enzymes involved in metabolic processes.
Cellular effects: Affecting cellular functions and processes.
類似化合物との比較
Similar Compounds
Thiopyran derivatives: Compounds with similar thiopyran ring structures.
Chlorophenyl compounds: Compounds containing the chlorophenyl group.
Dimethylamino compounds: Compounds with the dimethylamino functional group.
Uniqueness
2H-Thiopyran-4-ol, tetrahydro-4-(2-chlorophenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(±)- is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological and chemical properties compared to similar compounds.
特性
CAS番号 |
119558-32-6 |
|---|---|
分子式 |
C14H21Cl2NOS |
分子量 |
322.3 g/mol |
IUPAC名 |
(3R,4S)-4-(2-chlorophenyl)-3-[(dimethylamino)methyl]thian-4-ol;hydrochloride |
InChI |
InChI=1S/C14H20ClNOS.ClH/c1-16(2)9-11-10-18-8-7-14(11,17)12-5-3-4-6-13(12)15;/h3-6,11,17H,7-10H2,1-2H3;1H/t11-,14-;/m0./s1 |
InChIキー |
IAXWSDZBADPLMW-XCBLFTOQSA-N |
異性体SMILES |
CN(C)C[C@H]1CSCC[C@]1(C2=CC=CC=C2Cl)O.Cl |
正規SMILES |
CN(C)CC1CSCCC1(C2=CC=CC=C2Cl)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(E)-but-2-enedioic acid;8-chloro-1-(4-methylpiperazin-1-yl)-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B12759986.png)





![2-[bis(2-hydroxyethyl)amino]ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12760019.png)



